Synthesis and characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
Synthesis and characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride
This guide provides a comprehensive technical overview for the synthesis and detailed characterization of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride (C₉H₁₃ClN₂OS), a compound of significant interest in medicinal chemistry. The strategic combination of the thiophene ring and a piperazine moiety creates a scaffold with considerable potential for developing novel therapeutic agents.[1][2][3] The piperazine ring is a common feature in pharmaceuticals, often enhancing aqueous solubility and bioavailability, while the thiophene core is a versatile isostere for phenyl rings, contributing to a wide array of pharmacological activities.[1][3][4]
This document is structured to provide researchers, scientists, and drug development professionals with a robust, field-proven framework, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design.
Rationale and Strategy for Synthesis
The synthesis of Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride is most effectively achieved through a two-stage process: first, the formation of the amide bond via nucleophilic acyl substitution, followed by conversion to the hydrochloride salt. This strategy ensures a high-yielding and pure final product.
The core of the synthesis involves the coupling of a thiophene carbonyl derivative with piperazine.[5] To facilitate this, the relatively unreactive thiophene-3-carboxylic acid is first converted to a highly reactive acyl chloride. This activated intermediate readily undergoes acylation with the secondary amine of the piperazine ring. The resulting free base is then protonated to form the stable and often more crystalline hydrochloride salt, which is advantageous for purification and handling.[6]
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected before moving to the subsequent stage.
Step 1: Preparation of Thiophene-3-carbonyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[5][7]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxylic acid (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) slowly at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approx. 75-80 °C) for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude thiophene-3-carbonyl chloride, often a low-melting solid or oil, can be purified by vacuum distillation or used directly in the next step if of sufficient purity.[7][8]
-
-
Causality & Trustworthiness: Using excess SOCl₂ ensures the complete conversion of the carboxylic acid. The anhydrous conditions are critical to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.
Step 2: Acylation of Piperazine
This step forms the core structure of the molecule through a nucleophilic acyl substitution reaction. The nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Procedure:
-
In a separate flask, dissolve anhydrous piperazine (a moderate excess, e.g., 2.5 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]
-
Cool the piperazine solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.[5]
-
Dissolve the crude thiophene-3-carbonyl chloride (1.0 eq) from Step 1 in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled, stirring piperazine solution over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
-
Expertise & Rationale: Using an excess of piperazine serves two purposes: it drives the reaction to completion and acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the formation of piperazine hydrochloride salts that are less reactive.[5]
Step 3: Work-up and Isolation of the Free Base
This stage involves separating the desired product from excess reagents and byproducts.
-
Procedure:
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.
-
Combine the organic extracts and wash sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude free base, Piperazin-1-yl(thiophen-3-yl)methanone.
-
If necessary, the crude product can be purified by silica gel column chromatography.
-
Step 4: Formation of the Hydrochloride Salt
Converting the free base to its hydrochloride salt enhances stability, improves handling characteristics, and often facilitates purification by crystallization.[6][9]
-
Procedure:
-
Dissolve the crude or purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring until precipitation is complete.
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield Piperazin-1-yl(thiophen-3-yl)methanone hydrochloride.
-
Step 5: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a hot versus a cold solvent.[9]
-
Procedure:
-
Select a suitable solvent or solvent system (e.g., ethanol, isopropanol, or a mixture like DCM/ethyl acetate).[10][11]
-
Dissolve the crude hydrochloride salt in a minimal amount of the boiling solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration and dry them thoroughly.
-
Comprehensive Characterization
Thorough spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Logical workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[12] The spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O.
| ¹H NMR - Expected Chemical Shifts (δ, ppm) | ¹³C NMR - Expected Chemical Shifts (δ, ppm) |
| ~9.0-10.0 (br s, 1H) : N-H proton of the piperazinium ion. | ~165-170 : Carbonyl carbon (C=O). |
| ~7.2-8.0 (m, 3H) : Thiophene ring protons. | ~125-140 : Thiophene ring carbons. |
| ~3.5-4.0 (m, 4H) : Piperazine protons adjacent to the carbonyl group. | ~40-50 : Piperazine ring carbons. |
| ~3.0-3.4 (m, 4H) : Piperazine protons adjacent to the N-H. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[13] The spectrum is typically recorded using a KBr pellet.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (salt) | 2400-2800 (broad) |
| C=O Stretch (amide) | 1630-1660 |
| C-N Stretch (piperazine) | 1150-1250 |
| C-S Stretch (thiophene) | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound.[12] Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum of the free base would show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Molecular Formula (Free Base): C₉H₁₂N₂OS
-
Exact Mass: 196.07
-
Expected [M+H]⁺: m/z ≈ 197.08
Melting Point (MP)
The melting point is a reliable indicator of purity. A sharp melting point range suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities.[14]
Medicinal Chemistry Context and Significance
The Piperazin-1-yl(thiophen-3-yl)methanone scaffold is a privileged structure in drug discovery. The piperazine moiety is found in numerous approved drugs, acting as a versatile linker that can be modified to tune pharmacokinetic properties and target engagement.[1][4] Thiophene derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-related effects.[2][3] The combination of these two pharmacophores in a single molecule makes this compound and its analogues promising candidates for screening against various biological targets, such as G-protein coupled receptors (GPCRs) and enzymes.[5][15]
References
-
Thiophene-3-carbonyl chloride. ChemBK. [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. [Link]
-
Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. PubMed. [Link]
-
THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. [Link]
-
STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate. [Link]
-
Spectral investigation and normal coordinate analysis of piperazine. Semantic Scholar. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH). [Link]
-
Charge-exchange mass spectra of thiophene, pyrrole and furan. RSC Publishing. [Link]
-
Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. [Link]
-
How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]
-
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]
-
FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]
-
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. National Institutes of Health (NIH). [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ijp-online.com. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. chemrxiv.org. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). PubMed. [Link]
-
Thiophene-3-carbonyl Chloride. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. Scholars Crossing - Liberty University Research Week: Synthesis and Analysis of Hydrochloride Salts Used as Adulterants [digitalcommons.liberty.edu]
- 7. chembk.com [chembk.com]
- 8. Thiophene-3-carbonyl Chloride | MDPI [mdpi.com]
- 9. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
